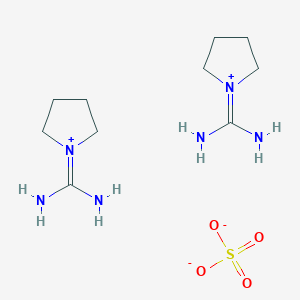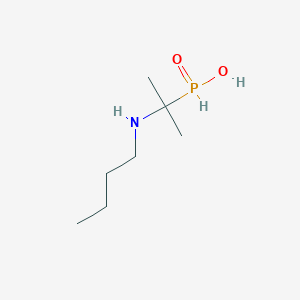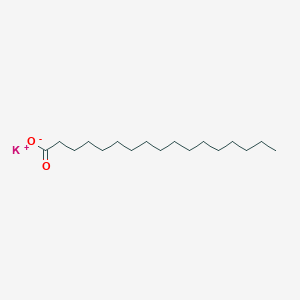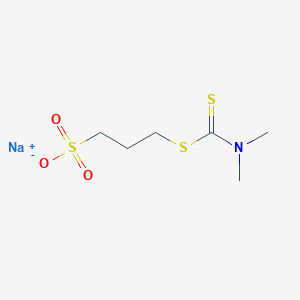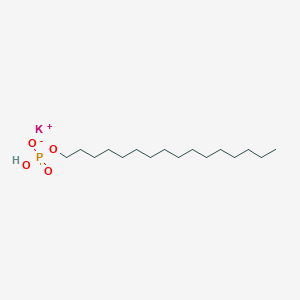
potassium;hexadecyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “potassium;hexadecyl hydrogen phosphate” is known as 1-Ethyl-3-methylimidazolium chloride. It is an ionic liquid that has gained attention due to its unique properties and potential applications in various fields. The compound consists of a five-membered ring with two nitrogen atoms and three carbon atoms, making it a derivative of imidazole. The ethyl and methyl groups are substituted at the two nitrogen atoms, giving it distinct chemical characteristics .
Preparation Methods
1-Ethyl-3-methylimidazolium chloride can be synthesized through several methods. One common synthetic route involves the alkylation of imidazole with ethyl chloride and methyl chloride under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
In industrial production, the synthesis of 1-Ethyl-3-methylimidazolium chloride often involves large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of imidazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced imidazole compounds.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions. These reactions are usually carried out in polar solvents like water or dimethyl sulfoxide.
Common reagents and conditions used in these reactions include polar solvents, catalysts, and controlled temperatures to ensure the desired products are formed efficiently.
Scientific Research Applications
1-Ethyl-3-methylimidazolium chloride has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization. Its ionic nature and stability make it suitable for reactions that require high temperatures and pressures.
Biology: The compound is used in the extraction and purification of biomolecules such as proteins and nucleic acids. Its ability to dissolve a wide range of substances makes it valuable in biochemical research.
Medicine: Research has shown that 1-Ethyl-3-methylimidazolium chloride can be used in drug delivery systems and as a stabilizing agent for pharmaceuticals. Its low toxicity and biocompatibility make it a promising candidate for medical applications.
Industry: The compound is used in the production of advanced materials, including ionic liquids and polymers. Its unique properties make it suitable for applications in energy storage, electrochemistry, and environmental remediation.
Mechanism of Action
The mechanism by which 1-Ethyl-3-methylimidazolium chloride exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets and pathways, including:
Solvation: Its ability to dissolve a wide range of substances allows it to act as a solvent in chemical reactions and biological processes.
Catalysis: The compound can act as a catalyst by stabilizing transition states and intermediates in chemical reactions, thereby increasing the reaction rate.
Stabilization: In biological systems, 1-Ethyl-3-methylimidazolium chloride can stabilize proteins and nucleic acids, preventing their degradation and enhancing their functionality.
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium chloride can be compared with other similar compounds, such as:
1-Butyl-3-methylimidazolium chloride: This compound has a longer alkyl chain, which affects its solubility and melting point. It is also used in similar applications but may have different properties due to the longer chain.
1-Ethyl-2,3-dimethylimidazolium chloride: The additional methyl group in this compound can influence its reactivity and stability. It may be used in specialized applications where specific properties are required.
1-Methyl-3-propylimidazolium chloride: This compound has a different alkyl chain length, which can affect its physical and chemical properties. It is used in various industrial and research applications.
The uniqueness of 1-Ethyl-3-methylimidazolium chloride lies in its balance of properties, making it versatile and suitable for a wide range of applications.
Properties
IUPAC Name |
potassium;hexadecyl hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O4P.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H2,17,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGVATURDVPNOZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34KO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


